molecular formula C18H13N3O2 B4686284 1-methyl-5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

1-methyl-5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B4686284
M. Wt: 303.3 g/mol
InChI Key: XCNNFNFEITVXDC-UHFFFAOYSA-N
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Description

1-Methyl-5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrido[2,3-d]pyrimidine core with a methyl group at position 1 and a naphthyl group at position 5, making it a unique and interesting molecule for scientific research.

Biochemical Analysis

Biochemical Properties

1-methyl-5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been identified as an inhibitor of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases, such as TKI-28 and CDK-4 . These interactions are crucial as they can modulate signaling pathways involved in cell growth, proliferation, and survival. The compound’s ability to inhibit these enzymes suggests its potential as a therapeutic agent in cancer treatment .

Cellular Effects

This compound has been shown to exert various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to induce apoptosis in cancer cells by inhibiting PIM-1 kinase and arresting the cell cycle at the G1 phase . Additionally, it affects the expression of genes involved in cell proliferation and survival, further highlighting its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It acts as an inhibitor of enzymes such as PI3K and protein tyrosine kinases by binding to their active sites, thereby preventing their catalytic activity . This inhibition leads to the disruption of downstream signaling pathways, resulting in reduced cell proliferation and increased apoptosis. The compound also affects gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent changes in gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target enzymes and reduce tumor growth without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body . These metabolic processes can affect the compound’s bioavailability and efficacy, making it essential to understand its metabolic profile for drug development.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various tissues, where it accumulates and exerts its biological effects . Understanding the transport mechanisms and tissue distribution is crucial for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function . The compound is directed to particular cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . This localization is essential for its interaction with target enzymes and proteins, ultimately affecting its therapeutic efficacy.

Preparation Methods

The synthesis of 1-methyl-5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction is carried out in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH), leading to the formation of the desired pyrido[2,3-d]pyrimidine derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Methyl-5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like xylene, bases such as sodium methoxide, and catalysts like copper salts. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Methyl-5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications, including:

Comparison with Similar Compounds

1-Methyl-5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can be compared with other pyrido[2,3-d]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

1-methyl-5-naphthalen-2-ylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2/c1-21-16-15(17(22)20-18(21)23)14(8-9-19-16)13-7-6-11-4-2-3-5-12(11)10-13/h2-10H,1H3,(H,20,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNNFNFEITVXDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)NC1=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.